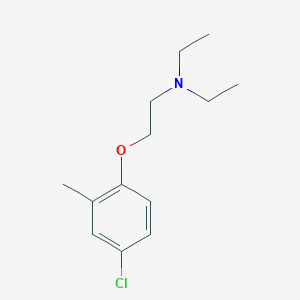![molecular formula C18H18ClNOS B5694322 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5694322.png)
1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine, also known as CCT251545, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine works by inhibiting the activity of BRD4, a protein that is involved in the regulation of gene expression. BRD4 is a member of the BET family of proteins, which are known to play a key role in the development of cancer. By inhibiting the activity of BRD4, 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine can prevent the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects
1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has also been shown to inhibit the expression of genes that are involved in cancer cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine in lab experiments is that it is a highly specific inhibitor of BRD4. This makes it an ideal tool for studying the role of this protein in cancer development and progression. However, one of the limitations of using 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is that it is a small molecule inhibitor, which can make it difficult to deliver to cells in vivo.
Orientations Futures
There are a number of future directions for the study of 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine. One potential direction is the development of more potent and selective inhibitors of BRD4. Another potential direction is the investigation of the use of 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, the use of 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine in clinical trials for the treatment of cancer is an important future direction that will help to determine the efficacy and safety of this compound in humans.
Méthodes De Synthèse
The synthesis of 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine involves a series of chemical reactions that result in the formation of the final product. The starting material for this synthesis is 4-chlorobenzyl alcohol, which is converted into the corresponding chloride using thionyl chloride. The resulting chloride is then reacted with 4-hydroxyphenyl isothiocyanate to form the corresponding isothiocyanate. This isothiocyanate is then reacted with pyrrolidine to form 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine.
Applications De Recherche Scientifique
1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been extensively studied for its potential use in the treatment of cancer. Preclinical studies have shown that this compound is effective against a variety of cancer types, including breast, lung, and colon cancer. 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to inhibit the growth of cancer cells by targeting a specific protein called BRD4. This protein plays a key role in the regulation of gene expression, and its inhibition can lead to the suppression of cancer cell growth.
Propriétés
IUPAC Name |
[4-[(4-chlorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c19-16-7-3-14(4-8-16)13-21-17-9-5-15(6-10-17)18(22)20-11-1-2-12-20/h3-10H,1-2,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOQSXFNGRCQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Chlorobenzyl)oxy]phenyl}(pyrrolidin-1-yl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5694240.png)

![4-ethoxy-3-iodo-5-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5694247.png)




![1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5694330.png)
![N-(2,6-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5694333.png)

![1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5694341.png)


![1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5694352.png)